2-Hydroxy-2-phenyl-propionaldehyde
Description
Structural Classification and Nomenclature within Substituted Aldehyde Chemistry
From a structural standpoint, 2-Hydroxy-2-phenyl-propionaldehyde, with the molecular formula C9H10O2, is categorized as a substituted aliphatic aldehyde. nih.gov The core of its structure is a three-carbon propanal chain. nih.govwikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) designates the systematic name for this compound as 2-hydroxy-2-phenylpropanal . nih.gov
The nomenclature rules for aldehydes dictate that the aldehyde functional group (-CHO) is assigned the first position on the carbon chain, and the suffix "-al" is used to denote its presence. libretexts.orgwikipedia.orglibretexts.org Following this convention, the carbon atom of the aldehyde group is C1. Consequently, the adjacent carbon, bonded to both a hydroxyl (-OH) group and a phenyl group, is C2. This specific arrangement classifies the compound as an α-hydroxy aldehyde, as the hydroxyl group is located on the alpha-carbon relative to the carbonyl group. libretexts.org
When a hydroxyl group is present in a molecule containing an aldehyde, the aldehyde group takes precedence in naming, and the hydroxyl group is treated as a substituent. libretexts.orglibretexts.org The common name, this compound, is also frequently used and is derived from the traditional name for the three-carbon aldehyde, propionaldehyde. quora.com
Interactive Data Table: Structural and Nomenclature Details
| Property | Value |
| Systematic (IUPAC) Name | 2-hydroxy-2-phenylpropanal nih.gov |
| Common Name | This compound nih.gov |
| Molecular Formula | C9H10O2 nih.gov |
| Structural Classification | α-Hydroxy Aldehyde, Substituted Propionaldehyde libretexts.org |
| Parent Aldehyde | Propanal (Propionaldehyde) nih.govwikipedia.org |
Significance as a Chiral Scaffold in Modern Organic Synthesis
The presence of a stereocenter at the C2 position, which is bonded to four different groups (a hydrogen atom, a methyl group, a phenyl group, and a formyl group), makes this compound a chiral molecule. This chirality is of paramount importance in modern organic synthesis, where the control of stereochemistry is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.
Chiral building blocks, also known as chiral synthons, are enantiomerically enriched compounds that are incorporated into a larger molecule during a synthesis. The use of such scaffolds is a powerful strategy for introducing a desired stereochemistry into the final product. This compound and its derivatives serve as valuable chiral building blocks due to the versatile reactivity of both the aldehyde and hydroxyl functional groups.
Research in asymmetric synthesis has explored various methods to obtain enantiomerically pure forms of α-hydroxy aldehydes and their derivatives. For instance, enzymatic reactions using oxynitrilases can produce chiral cyanohydrins, which are precursors to α-hydroxy acids and, by extension, related aldehydes. researchgate.net Furthermore, the development of asymmetric aldol (B89426) reactions and other carbon-carbon bond-forming strategies allows for the stereocontrolled synthesis of complex molecules containing the α-hydroxy aldehyde motif. nih.gov The ability to selectively synthesize one enantiomer over the other is a significant area of research, with applications in the total synthesis of natural products and the development of new therapeutic agents. mdpi.comnih.govmdpi.com
The strategic placement of the hydroxyl and aldehyde groups in this compound allows for a variety of subsequent transformations. The aldehyde can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, or participate in olefination and other nucleophilic addition reactions. The hydroxyl group can be protected, activated for substitution, or involved in intramolecular reactions. This dual functionality, combined with its chiral nature, makes it a versatile starting material for the synthesis of a wide array of complex, stereochemically defined molecules.
Interactive Data Table: Research Findings on Chiral Synthesis Applications
| Research Area | Key Findings |
| Enzymatic Synthesis | Oxynitrilases can be used for the stereoselective synthesis of cyanohydrins, which are precursors to chiral α-hydroxy acids and aldehydes. researchgate.net |
| Asymmetric Aldol Reactions | These reactions are a fundamental tool for the stereocontrolled formation of β-hydroxy ketones, which can be related to α-hydroxy aldehydes. nih.gov |
| Chiral Auxiliaries | The use of chiral auxiliaries attached to related propionic acid structures can direct stereoselective alkylation to create chiral centers. mdpi.com |
| Asymmetric Hydrogenation | Catalytic asymmetric hydrogenation of prochiral olefins is a powerful method for establishing stereocenters in precursors to chiral aldehydes. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-hydroxy-2-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
DJSCQCGHDWBAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Hydroxy 2 Phenyl Propionaldehyde
Asymmetric Synthesis of 2-Hydroxy-2-phenyl-propionaldehyde
The asymmetric synthesis of this compound is crucial for accessing enantiomerically pure forms of the molecule, which are often required for applications in pharmaceuticals and other specialized fields.
Catalytic methods that can selectively produce one enantiomer over the other are highly sought after. These approaches often employ chiral catalysts to induce stereoselectivity.
A notable example of an organocatalytic system involves the reaction of phenylglyoxal (B86788) monohydrate with acetaldehyde, catalyzed by (S)-2-(anilinomethyl)pyrrolidine. This reaction proceeds via an aldol-type mechanism to furnish the desired this compound. The use of a chiral pyrrolidine (B122466) derivative as the organocatalyst is instrumental in achieving enantioselectivity. nih.gov Pyrrolidine-based catalysts are well-established in aminocatalysis and are key to the high enantioselectivities observed in many reactions. nih.gov
Table 1: Organocatalytic Synthesis of this compound
| Reactants | Catalyst | Product |
|---|
This interactive table summarizes the key components of the organocatalytic synthesis.
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to produce chiral compounds. nih.gov For the synthesis of related chiral 2-hydroxy ketones, enzymes such as benzoylformate decarboxylase have been utilized. researchgate.net While direct chemoenzymatic synthesis of this compound is a developing area, the principles of using enzymes like lyases and oxidoreductases are well-established for creating similar chiral diols and hydroxy ketones. researchgate.net These biocatalytic methods offer an environmentally friendly alternative to traditional chemical synthesis. nih.gov
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, this can be achieved through reactions where a new stereocenter is formed in the presence of an existing one. For instance, the addition of a nucleophile to a chiral aldehyde or ketone precursor can lead to the diastereoselective formation of the desired product. The development of protecting group-free strategies has been a significant advancement in enhancing the efficiency of such synthetic routes. nih.gov
Enantioselective Catalytic Approaches
Methodological Advancements in this compound Production
Recent research has focused on improving the efficiency and sustainability of synthesizing this compound and related compounds.
The development of novel catalyst systems is a key area of research for improving the synthesis of complex organic molecules. One such example is the use of N-(4-nitrobenzenesulfonyl)-3,3-dimethyloxaziridine for the asymmetric hydroxylation of enolates derived from aldehydes. While specific application to 2-phenylpropionaldehyde to directly yield this compound is a subject of ongoing research, this type of catalyst has shown promise in the asymmetric α-hydroxylation of carbonyl compounds. The oxaziridine (B8769555) acts as an electrophilic oxygen source, and the chirality of the catalyst framework directs the stereochemical outcome of the hydroxylation.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles can be applied by drawing parallels with the synthesis of structurally similar α-hydroxy carbonyl compounds. Key strategies focus on the use of biocatalysis, renewable feedstocks, and the minimization of hazardous waste.
Biocatalysis, in particular, offers a promising avenue for the green synthesis of chiral α-hydroxy aldehydes. Enzymes, operating under mild conditions of temperature and pH in aqueous media, can offer high chemo-, regio-, and enantioselectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts.
One potential biocatalytic approach is the use of reductases for the asymmetric reduction of a suitable precursor like 1-phenyl-1,2-propanedione (B147261). A patent for the enantioselective production of α-hydroxy carbonyl compounds describes an NADPH-dependent reductase that can convert α-ketoaldehydes to α-hydroxyaldehydes. google.com For instance, an enzyme could selectively reduce one carbonyl group of 1-phenyl-1,2-propanedione to furnish this compound. The use of whole-cell biocatalysts is often advantageous in this context, as it can facilitate the regeneration of expensive cofactors like NADPH. acs.orgmdpi.comuni-duesseldorf.de
Another green approach involves the use of thiamine (B1217682) diphosphate-dependent (ThDP) lyases, which can catalyze the carboligation of aldehydes. acs.orguni-duesseldorf.denih.gov In a hypothetical synthesis of this compound, a ThDP-lyase could potentially catalyze the cross-carboligation of benzaldehyde (B42025) and acetaldehyde. However, controlling the chemoselectivity of such a reaction to avoid self-condensation of the aldehydes would be a significant challenge.
The development of novel "ecocatalysts" from biological sources also aligns with green chemistry principles. For example, biosourced catalysts prepared from the simple thermal treatment of plants have been shown to be effective in the synthesis of α-hydroxyphosphonates. nih.gov While not directly applicable to aldehyde synthesis, this approach highlights the potential for developing novel, environmentally benign catalysts for various chemical transformations.
Furthermore, a biocatalytic route could start from a cyanohydrin derivative. The enzymatic hydrolysis of 2-hydroxy-2-phenylpropionitrile (acetophenone cyanohydrin) using a nitrilase could potentially yield the corresponding carboxylic acid, 2-hydroxy-2-phenylpropionic acid. researchgate.net While this does not directly produce the target aldehyde, it demonstrates a green route to a closely related structure, and subsequent selective reduction could be envisaged.
The table below summarizes potential biocatalytic approaches for the synthesis of α-hydroxy carbonyl compounds, which could be adapted for this compound.
| Enzyme Class | Precursor(s) | Potential Product | Key Green Advantages |
| Reductase | 1-Phenyl-1,2-propanedione | This compound | High enantioselectivity, mild reaction conditions, potential for cofactor regeneration in whole-cell systems. google.com |
| ThDP-Lyase | Benzaldehyde, Acetaldehyde | This compound | Use of inexpensive and readily available starting materials, aqueous reaction medium. acs.orguni-duesseldorf.denih.gov |
| Nitrilase | 2-Hydroxy-2-phenylpropionitrile | 2-Hydroxy-2-phenylpropionic acid | Direct conversion of a nitrile to a carboxylic acid, avoiding harsh hydrolytic reagents. researchgate.net |
Scale-Up Considerations and Industrial Relevance of this compound Synthesis
The industrial production of this compound is not widely documented, suggesting it may be a specialty chemical with niche applications. However, considerations for its potential scale-up can be inferred from industrial processes used for structurally related compounds, such as 2-phenylpropionaldehyde and other aromatic α-hydroxy ketones.
A primary consideration for industrial synthesis is the choice of a cost-effective and scalable synthetic route. The hydroformylation of styrene (B11656) is the most significant industrial method for producing the related compound 2-phenylpropionaldehyde. chemicalbook.com This process involves the reaction of styrene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst. chemicalbook.com While highly efficient for producing aldehydes, the asymmetric hydroformylation required to obtain a specific enantiomer often suffers from insufficient purity for industrial applications, a challenge that would also apply to the synthesis of a chiral molecule like this compound. chemicalbook.com
For the synthesis of aromatic α-hydroxy ketones, industrial processes often focus on the halogenation of an aromatic ketone followed by hydrolysis. google.com A patent for such a process highlights the importance of avoiding hazardous reagents like chlorine gas and chlorinated organic solvents. google.com The purification of the final product on an industrial scale would likely involve distillation or crystallization. google.com The use of ionic liquids, while of academic interest for greener reactions, is often considered troublesome for industrial applications due to their cost and sensitivity to moisture. google.com
The scale-up of biocatalytic processes, as discussed in the previous section, presents a promising avenue for the industrial production of this compound. The use of enzyme membrane reactors (EMRs) is a key technology for the continuous production of chiral compounds. EMRs allow for the retention of the enzyme for reuse, leading to high space-time yields and total turnover numbers, which are critical metrics for industrial viability. nih.govrsc.org For instance, the production of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives has been successfully demonstrated in a continuously operated membrane reactor. High productivities, in the range of 80-100 g/L, have been achieved for α-hydroxy ketones using recombinant whole cells in biphasic media, demonstrating the potential for efficient, large-scale biocatalytic production. nih.gov
The table below outlines key considerations for the potential industrial scale-up of this compound synthesis, drawing comparisons with related industrial processes.
| Feature | Conventional Chemical Synthesis (e.g., Hydroformylation/Halogenation) | Biocatalytic Synthesis | Industrial Relevance and Challenges |
| Catalyst | Homogeneous rhodium complexes or other transition metals. | Enzymes (e.g., reductases, lyases) in free or immobilized form. | Catalyst cost, recovery, and reuse are critical. Enzymes offer high selectivity but may have lower stability under industrial conditions. |
| Reagents | Synthesis gas (CO/H2), halogenating agents, strong acids/bases. | Renewable feedstocks (e.g., sugars for whole-cell catalysts), mild buffers. | Avoidance of hazardous and corrosive reagents is a major driver for adopting greener biocatalytic routes. google.com |
| Reaction Conditions | Often high pressure and temperature. | Mild temperature and atmospheric pressure. | Lower energy demand for biocatalytic processes translates to lower operational costs and improved safety. google.com |
| Reactor Technology | High-pressure reactors (e.g., for hydroformylation). | Stirred-tank bioreactors, enzyme membrane reactors (EMRs). | EMRs enable continuous processing and high productivity for biocatalytic reactions. nih.govrsc.org |
| Downstream Processing | Distillation, extraction, crystallization. | Product extraction from aqueous media, chromatography for high purity. | Separation of the product from the aqueous biocatalyst medium can be challenging but is an area of active research. |
| Enantioselectivity | Can be challenging to achieve high purity for some catalytic systems. chemicalbook.com | Often excellent, a key advantage of biocatalysis. | High enantiomeric purity is often a requirement for pharmaceutical and fine chemical applications. |
Iii. Chemical Reactivity and Transformations of 2 Hydroxy 2 Phenyl Propionaldehyde
Reactivity of the Aldehyde Functional Group in 2-Hydroxy-2-phenyl-propionaldehyde
The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The proximity of the hydroxyl group can influence this reactivity through electronic and steric effects, as well as by participating in intramolecular processes.
The carbonyl carbon of the aldehyde is a prime target for nucleophilic addition reactions. ncert.nic.in The presence of the adjacent chiral center in this compound means that such additions can lead to the formation of diastereomers. The stereochemical outcome of these reactions is often governed by Felkin-Anh or other stereochemical models, which predict the favored direction of nucleophilic attack based on the steric and electronic nature of the substituents on the chiral center. diva-portal.org
For instance, the addition of a Grignard reagent or an organolithium reagent to this compound would be expected to proceed with a degree of diastereoselectivity, influenced by the phenyl and methyl groups at the stereocenter. The hydroxyl group itself can be deprotonated by organometallic reagents, which must be taken into account in reaction design, often necessitating the use of a protecting group.
A key example of nucleophilic addition is the formation of cyanohydrins. While specific studies on this compound are limited, the analogous reaction of acetophenone (B1666503) with hydrogen cyanide to form 2-hydroxy-2-phenylpropanenitrile (B8356227) highlights the principles involved. fiveable.me The formation of cyanohydrins from aldehydes is a well-established reversible reaction. fiveable.me
Table 1: Representative Nucleophilic Addition Reactions to α-Hydroxy Aldehydes
| Nucleophile | Reagent | Product Type | Expected Diastereoselectivity |
|---|---|---|---|
| Hydride | NaBH₄ | 1,2-Diol | Moderate to Good |
| Grignard Reagent | RMgX | 1,2-Diol (substituted) | Substrate and Reagent Dependent |
| Cyanide | HCN/KCN | Cyanohydrin | Moderate |
This table presents expected outcomes based on the general reactivity of α-hydroxy aldehydes.
The aldehyde group of this compound can be readily oxidized or reduced.
Oxidation: Oxidation of the aldehyde functionality can yield the corresponding carboxylic acid, 2-hydroxy-2-phenylpropanoic acid. Mild oxidizing agents are typically employed to avoid cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon. Reagents such as Tollens' reagent or Fehling's solution can selectively oxidize the aldehyde. ncert.nic.in More vigorous oxidation could potentially lead to the formation of a ketone through oxidative decarboxylation.
Reduction: Reduction of the aldehyde group leads to the formation of a 1,2-diol, specifically 2-phenyl-1,2-propanediol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions generally proceed with high yield.
Table 2: Redox Reactions of the Aldehyde Group in α-Hydroxy Aldehydes
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid |
| Oxidation | Fehling's Solution (Cu²⁺) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (forming a 1,2-diol) |
This table illustrates typical redox transformations for α-hydroxy aldehydes.
Reactivity of the Secondary Hydroxyl Group in this compound
The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification. Its proximity to the aldehyde group can also facilitate unique dehydration and rearrangement processes.
The secondary hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions are often employed to protect the hydroxyl group while performing transformations on the aldehyde functionality.
Esterification: Reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of the corresponding ester. For example, treatment with acetyl chloride would yield 2-acetoxy-2-phenyl-propionaldehyde.
Etherification: Etherification can be achieved under basic conditions using an alkyl halide (Williamson ether synthesis). For instance, using methyl iodide in the presence of a base like sodium hydride would result in the formation of 2-methoxy-2-phenyl-propionaldehyde.
The presence of the α-hydroxy group makes this compound susceptible to dehydration and rearrangement reactions, particularly under acidic or basic conditions.
Dehydration: Acid-catalyzed dehydration would be expected to yield an enol, which would tautomerize to the more stable ketone, 2-phenylpropionaldehyde. This process involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, which then rearranges.
Rearrangement: Under certain conditions, α-hydroxy aldehydes can undergo rearrangement reactions. For example, a 1,2-hydride shift or a 1,2-phenyl shift could occur from the hydroxyl-bearing carbon to the carbonyl carbon, particularly if the reaction is initiated by a base that deprotonates the hydroxyl group. Such rearrangements can lead to the formation of isomeric ketones or other carbonyl compounds.
Stereochemical Outcomes in this compound Reactions
A critical aspect of the chemistry of this compound is the stereochemical outcome of its reactions. The existing stereocenter at C2 strongly influences the formation of any new stereocenters.
Reactions at the aldehyde carbonyl group will proceed via diastereoselective addition, with the incoming nucleophile approaching from the less sterically hindered face as predicted by models like the Felkin-Anh model. The relative stereochemistry of the starting material will thus dictate the relative stereochemistry of the product.
Reactions involving the hydroxyl group, if they proceed through a mechanism that affects the chiral center, can lead to retention or inversion of configuration. For example, an Sₙ2 reaction at the hydroxyl carbon would proceed with inversion of stereochemistry.
The synthesis of optically active this compound, for instance, from phenylglyoxal (B86788) monohydrate and (S)-2-(anilinomethyl)pyrrolidine, yields the (S)-(+)-enantiomer, providing a starting point for stereocontrolled synthesis. prepchem.com
Derivatization Strategies for this compound
Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a common strategy for both the characterization and functional modification of molecules. For this compound, derivatization primarily targets the aldehyde and hydroxyl functionalities.
Formation of Oxime Derivatives (e.g., this compound-oxime)
The reaction of aldehydes and ketones with hydroxylamine (B1172632) to form oximes is a well-established and fundamental transformation in organic chemistry. ontosight.aiyoutube.com This reaction is a reliable method for the characterization of carbonyl compounds.
A plausible synthetic route would involve reacting this compound with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695), often in the presence of a weak base like pyridine or sodium acetate (B1210297) to neutralize the liberated HCl. orgsyn.org For instance, a general procedure for the preparation of oximes involves refluxing a mixture of the aldehyde or ketone with hydroxylamine hydrochloride and pyridine in ethanol. orgsyn.org
For the closely related compound, 2-phenylpropionaldehyde, its oxime is synthesized by a straightforward reaction with hydroxylamine in a solvent like ethanol or water. ontosight.ai This further supports the feasibility of the oximation of this compound under similar conditions.
A study on the synthesis of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, a more complex molecule, also demonstrates the oximation of a carbonyl group in the presence of a hydroxyl group. nih.gov In this synthesis, the ketone is reacted with hydroxylamine hydrochloride in water, with the pH adjusted to 7-8 using a sodium hydroxide (B78521) solution. nih.gov This indicates that the hydroxyl group on the phenyl ring does not interfere with the oximation reaction.
Based on these established methods, the synthesis of this compound-oxime would likely proceed with high efficiency.
Other Characterized Functional Group Interconversions
Beyond oximation, the functional groups of this compound can undergo a variety of other transformations, allowing for its conversion into a range of other valuable chemical entities. These interconversions can target the aldehyde, the hydroxyl group, or both.
Reduction to Alcohol: The aldehyde functionality can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This would yield 2-phenyl-1,2-propanediol. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation.
Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid, which would result in the formation of atrolactic acid (2-hydroxy-2-phenylpropanoic acid). This can be achieved using various oxidizing agents.
Reactions Involving the Hydroxyl Group: The tertiary hydroxyl group can undergo reactions such as etherification or esterification, although these may require specific conditions due to steric hindrance.
Interconversions of Related Compounds: While specific documented interconversions for this compound are limited in the readily available literature, the reactivity of closely related structures provides insight into its potential transformations. For example, functional group interconversions of various aldehydes and ketones are extensively documented, including their conversion to amines, amides, and nitriles through multi-step sequences often involving the corresponding oxime. The Beckmann rearrangement, for instance, can convert oximes to amides under acidic conditions. fiveable.me
It is important to note that the presence of the α-hydroxy group can influence the reactivity and may lead to side reactions, such as rearrangements, under certain conditions.
Iv. Spectroscopic and Structural Elucidation of 2 Hydroxy 2 Phenyl Propionaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Hydroxy-2-phenyl-propionaldehyde
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques is utilized for an unambiguous structural assignment.
Proton NMR for Structural Assignment, Chiral Purity, and Diastereomeric Ratio Determination
Proton (¹H) NMR spectroscopy offers insights into the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl group, the hydroxyl proton, and the methyl protons.
The chemical shift of the aldehydic proton (CHO) is anticipated to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons on the phenyl ring will likely resonate in the aromatic region, between 7.2 and 7.6 ppm. The methyl protons (CH₃) would appear as a singlet further upfield, likely around 1.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is expected to be in the range of 3-5 ppm.
Since the molecule is chiral, if a chiral resolving agent is used to form diastereomers, ¹H NMR can be employed to determine the enantiomeric purity. The corresponding protons in the two diastereomers would be in slightly different chemical environments, leading to separate signals. The integration of these signals would allow for the calculation of the diastereomeric ratio, and thus the enantiomeric excess of the original sample.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | 9.5 - 9.7 | Singlet |
| Aromatic H | 7.2 - 7.5 | Multiplet |
| Hydroxyl H | 3.0 - 5.0 (variable) | Broad Singlet |
| Methyl H | 1.5 - 1.7 | Singlet |
Note: The predicted data is based on computational models and may vary from experimental values.
Carbon-13 NMR for Carbon Skeleton and Functional Group Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the region of 190-200 ppm. The quaternary carbon atom attached to the phenyl ring and the hydroxyl group would appear around 75-85 ppm. The carbons of the phenyl ring will resonate in the aromatic region, generally between 125 and 145 ppm. The methyl carbon (CH₃) will be the most upfield signal, expected around 20-30 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C (CHO) | ~198 |
| Quaternary C (C-OH) | ~78 |
| Aromatic C (ipso) | ~140 |
| Aromatic C (ortho, meta, para) | 125 - 129 |
| Methyl C (CH₃) | ~25 |
Note: The predicted data is based on computational models and may vary from experimental values.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would not show any cross-peaks since all the proton groups are isolated from each other by quaternary carbons or heteroatoms and are therefore not coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. An HSQC spectrum of this compound would show a correlation between the aldehydic proton and the carbonyl carbon, the aromatic protons and their respective aromatic carbons, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons. In the HMBC spectrum of this compound, the methyl protons would show a correlation to the quaternary carbon (C-OH) and potentially to the ipso-carbon of the phenyl ring. The aldehydic proton would show a correlation to the quaternary carbon. The aromatic protons would show correlations to neighboring aromatic carbons and potentially to the ipso-carbon.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₁₀O₂), the expected exact mass would be approximately 150.0681 g/mol . nih.gov This precise mass measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
For this compound, the fragmentation in an MS/MS experiment would likely involve the loss of small neutral molecules. Common fragmentation pathways could include:
Loss of the aldehyde group (-CHO): This would result in a fragment ion with a mass corresponding to the loss of 29 Da.
Loss of a methyl group (-CH₃): This would lead to a fragment ion with a mass corresponding to the loss of 15 Da.
Cleavage of the C-C bond between the quaternary carbon and the phenyl group: This would generate a benzoyl cation or related phenyl-containing fragments.
Predicted Major Fragments in MS/MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
| 121 | [M - CHO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The predicted fragmentation is based on general principles of mass spectrometry and the structure of the molecule.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification
Vibrational and electronic spectroscopy are powerful tools for identifying the key functional groups within the this compound molecule. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure, and together they provide a comprehensive picture of the compound's chemical makeup.
Infrared (IR) and Raman Spectroscopy
The key functional groups in this compound are the hydroxyl group (-OH), the aldehyde group (-CHO), and the phenyl group (-C₆H₅). The expected vibrational modes for these groups are detailed below.
Hydroxyl Group (-OH): A broad absorption band in the IR spectrum is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. The corresponding Raman signal is typically weak.
Aldehyde Group (-CHO): The aldehyde group presents several characteristic vibrations. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the IR spectrum around 1725-1705 cm⁻¹. The C-H stretching vibration of the aldehyde group typically gives rise to two weak bands in the IR spectrum, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. The C-H bending vibration can also be observed in the fingerprint region.
Phenyl Group (-C₆H₅): The phenyl group exhibits several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in bands in the 1600-1450 cm⁻¹ region of both IR and Raman spectra. Out-of-plane C-H bending vibrations give rise to strong bands in the IR spectrum between 900 and 675 cm⁻¹, and their positions can provide information about the substitution pattern of the benzene (B151609) ring.
Aliphatic C-H Bonds: The methyl group (CH₃) will show symmetric and asymmetric stretching vibrations in the 2990-2870 cm⁻¹ region and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
A theoretical investigation of the related molecule 2-hydroxy-2-methyl-1-phenylpropan-1-one by computational methods like Density Functional Theory (DFT) has shown good agreement between calculated and experimental FTIR spectra, supporting the assignment of vibrational bands. researchgate.net Similar computational studies for this compound would be invaluable for a precise assignment of its vibrational spectrum.
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Strong, Broad | Weak |
| Aldehyde (-CHO) | C=O Stretch | 1725-1705 | Strong | Medium |
| C-H Stretch | 2860-2800 & 2760-2700 | Weak to Medium | Weak | |
| Phenyl (-C₆H₅) | Aromatic C-H Stretch | >3000 | Medium | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong | |
| C-H Out-of-plane Bend | 900-675 | Strong | Weak | |
| Methyl (-CH₃) | C-H Asymmetric Stretch | ~2960 | Medium | Medium |
| C-H Symmetric Stretch | ~2870 | Medium | Medium | |
| C-H Asymmetric Bend | ~1450 | Medium | Medium | |
| C-H Symmetric Bend | ~1375 | Medium | Medium |
Electronic (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary chromophores are the phenyl group and the carbonyl group of the aldehyde.
The phenyl group contains a system of conjugated π electrons and is expected to exhibit characteristic electronic transitions. These typically include a strong absorption band (the E2-band) around 200-210 nm and a weaker, more structured band (the B-band) in the region of 250-270 nm. The carbonyl group of the aldehyde has a weak n→π* transition which is often observed as a shoulder on the tail of the stronger π→π* absorptions, typically in the 270-300 nm range.
A related compound, 2-hydroxy-2-methylpropiophenone, which also contains the 2-hydroxy-2-phenyl moiety, is reported to have a broad absorption spectrum extending from the UV to the visible region (200-400 nm). researchgate.net This suggests that this compound would also absorb in the UV region, with contributions from both the phenyl and aldehyde functionalities. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules and can provide valuable insights into the nature of the electronic transitions. mdpi.comresearchgate.netrsc.org
Optical Rotation and Circular Dichroism for Enantiomeric Purity
This compound possesses a chiral center at the carbon atom bearing the hydroxyl, phenyl, and aldehyde groups. This chirality gives rise to the existence of two enantiomers, (R)- and (S)-2-hydroxy-2-phenyl-propionaldehyde. These enantiomers are non-superimposable mirror images of each other and will rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is a key characteristic of chiral molecules.
Optical Rotation
Optical rotation is the measurement of the angle through which the plane of linearly polarized light is rotated when it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.
Theoretical calculations of optical rotatory power can also be performed to predict the sign and magnitude of the rotation for a given enantiomer, which can aid in the assignment of the absolute configuration. mdpi.com
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive and negative peaks, which correspond to electronic transitions within the molecule.
For this compound, the chromophores responsible for UV-Vis absorption—the phenyl group and the carbonyl group—are in a chiral environment. Therefore, they are expected to give rise to distinct signals in the CD spectrum. The n→π* transition of the carbonyl group, being inherently chiral in this molecule, is expected to show a CD band in the 270-300 nm region. The aromatic transitions of the phenyl group will also contribute to the CD spectrum in the 250-270 nm and 200-220 nm regions.
The sign and intensity of the CD bands are highly sensitive to the stereochemistry of the molecule. Therefore, CD spectroscopy can be used to determine the absolute configuration of the enantiomers by comparing the experimental spectrum with theoretically calculated spectra or with the spectra of structurally related compounds of known configuration. For instance, studies on other α-hydroxy acids and their derivatives have shown characteristic CD spectra that can be correlated with their stereochemistry. researchgate.net The chiroptical properties of such molecules are a subject of ongoing research, with potential applications in sensing and stereochemical analysis. researchgate.net
V. Computational and Theoretical Studies on 2 Hydroxy 2 Phenyl Propionaldehyde
Quantum Chemical Investigations of Electronic Structure and Conformation
Quantum chemical methods are employed to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding detailed information about its electronic structure, geometry, and energy. These investigations are fundamental to understanding the molecule's stability, properties, and conformational preferences.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like 2-hydroxy-2-phenyl-propionaldehyde. Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl, phenyl, and methyl groups, it exists as a pair of stereoisomers: (R)-2-hydroxy-2-phenyl-propionaldehyde and (S)-2-hydroxy-2-phenyl-propionaldehyde.
DFT calculations, for instance using the B3LYP functional with a Pople-style basis set such as 6-311G, can be applied to:
Determine the lowest-energy (optimized) three-dimensional structure of each stereoisomer.
Calculate the relative energies to assess if one stereoisomer is more stable than the other.
Analyze the electronic properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for predicting reactivity. For example, the transformation of 2'-hydroxychalcones to flavanones has been theoretically studied using DFT to understand the role of electronic and structural properties in the process. jcsp.org.pkresearchgate.net
The following table illustrates the typical data that would be generated from such DFT calculations on the stereoisomers of this compound.
Table 1: Illustrative DFT-Calculated Properties for Stereoisomers of this compound (Note: The values below are hypothetical examples for illustrative purposes, as specific published data is not available.)
| Property | (R)-2-hydroxy-2-phenyl-propionaldehyde | (S)-2-hydroxy-2-phenyl-propionaldehyde |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | 0.00 |
| HOMO Energy (eV) | -6.5 | -6.5 |
| LUMO Energy (eV) | -1.2 | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |
| Dipole Moment (Debye) | 2.8 | 2.8 |
Beyond DFT, other quantum mechanical methods can provide further insights.
High-Level Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based more directly on first principles without relying on empirically fitted parameters. While computationally more demanding than DFT, they can offer "gold standard" benchmark results for energies and properties, which are valuable for validating less expensive methods.
Semi-Empirical Calculations: Methods like AM1, PM3, and PM7 are much faster than DFT or high-level ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals involved. Though less accurate, they are highly effective for rapidly screening large numbers of conformations or for preliminary geometry optimizations before refinement with more robust methods.
Table 2: Potential Molecular Properties of this compound from Various Computational Methods (Note: These are examples of properties that would be calculated.)
| Molecular Property | Computational Method | Potential Insights |
|---|---|---|
| Rotational Constants | DFT, MP2 | Aids in the interpretation of microwave spectroscopy experiments. |
| Vibrational Frequencies | DFT (B3LYP) | Allows for the assignment of peaks in experimental infrared (IR) and Raman spectra. |
| Polarizability | DFT, Coupled Cluster | Describes the molecule's response to an external electric field. |
| Atomic Charges (e.g., Mulliken, NBO) | DFT, MP2 | Indicates the partial charges on each atom, identifying electrophilic and nucleophilic sites. |
Mechanistic Insights into this compound Reactions
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimentation alone.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating and characterizing the TS is key to understanding the reaction's kinetics.
Computational methods can be used to:
Locate the Transition State: Algorithms search the potential energy surface for a first-order saddle point, which corresponds to the TS structure.
Verify the Transition State: A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., a bond being formed or broken).
Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate. Studies on the isomerization of 2'-hydroxychalcones, for example, have successfully used DFT to calculate the transition state and intermediate energies to map out the reaction pathway. jcsp.org.pkresearchgate.net
For a molecule like this compound, one could investigate intramolecular reactions, such as the transfer of the aldehydic hydrogen to the hydroxyl oxygen, or its behavior in the presence of other reagents.
Table 3: Hypothetical Energy Profile for a Reaction of this compound (Note: Values are for illustrative purposes.)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State (TS) | Highest energy point on the reaction path | +25.0 |
| Product | Resulting molecule after transformation | -10.0 |
| Activation Energy (Ea) | Energy(TS) - Energy(Reactant) | 25.0 |
Many chemical reactions can potentially yield multiple products.
Regioselectivity refers to the preference for one direction of bond making or breaking over another.
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. khanacademy.org
Computational chemistry can predict the outcome of such reactions by comparing the activation energies of all possible pathways. The pathway with the lowest activation barrier will be the fastest and thus lead to the major product under kinetic control. For this compound, this could be applied to predict the stereochemical outcome of a nucleophilic addition to the carbonyl group. By calculating the transition state energies for attack from the Re and Si faces of the aldehyde, one could predict which diastereomeric product would be favored. The stereochemistry of the substrate can determine the stereochemistry of the product in certain reactions. khanacademy.org
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations use classical mechanics to solve Newton's equations of motion for a system of interacting particles.
For this compound, MD simulations could provide critical insights into:
Conformational Landscapes: By simulating the molecule's motion, MD can explore the different accessible conformations and determine their relative populations, revealing the most dominant shapes the molecule adopts in solution.
Intramolecular Hydrogen Bonding: MD can track the dynamics of the hydrogen bond that can form between the hydroxyl proton and the carbonyl oxygen, including its formation, breakage, and lifetime.
Solvation and Intermolecular Interactions: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or ethanol), MD can be used to study how it interacts with its environment. This is crucial for understanding its solubility and how the solvent influences its conformational preferences and reactivity. The methodology for such simulations has been applied to understand the dynamics of guest solvent molecules within crystal lattices, demonstrating the power of MD to interpret experimental data. nih.gov
Vi. Advanced Applications and Future Research Directions for 2 Hydroxy 2 Phenyl Propionaldehyde
Role as a Key Chiral Intermediate in Pharmaceutical Synthesis
The demand for enantiomerically pure compounds is a cornerstone of the modern pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. Chiral intermediates are fundamental building blocks that allow for the stereocontrolled synthesis of these active pharmaceutical ingredients (APIs). rsc.org 2-Hydroxy-2-phenyl-propionaldehyde, possessing a stereocenter at the carbon bearing the hydroxyl and phenyl groups, is a prime example of such an intermediate.
The synthesis of specific enantiomers of this compound is crucial for its application in pharmaceuticals. Research has demonstrated the successful asymmetric synthesis of (S)-(+)-2-hydroxy-2-phenylpropionaldehyde with a high degree of optical purity. prepchem.com One reported method involves the reaction of phenylglyoxal (B86788) monohydrate with a chiral amine, (S)-2-(anilinomethyl)pyrrolidine, followed by a Grignard reaction with methylmagnesium iodide. prepchem.com This process yields the desired (S)-enantiomer with a reported optical yield of 95%. prepchem.com
The ability to produce this compound in a highly enantiomerically enriched form opens pathways for its incorporation into complex, biologically active molecules where specific stereochemistry is essential for efficacy. While chemical synthesis is a proven route, future research may explore enzymatic pathways, which are known for their high stereoselectivity in producing chiral hydroxy acids and amides from similar precursors. researchgate.net
Table 1: Asymmetric Synthesis of (S)-(+)-2-hydroxy-2-phenylpropionaldehyde prepchem.com
| Parameter | Details |
|---|---|
| Starting Materials | Phenylglyoxal monohydrate, (S)-2-(anilinomethyl)pyrrolidine, Methylmagnesium iodide |
| Reaction Steps | 1. Azeotropic distillation with chiral amine in benzene (B151609). 2. Grignard reaction with methylmagnesium iodide in ether at -70°C. 3. Acidic workup with hydrochloric acid. |
| Purification | Silica gel column chromatography |
| Product | (S)-(+)-2-hydroxy-2-phenylpropionaldehyde |
| Yield | 67% |
| Optical Yield | 95% |
Building Block for Complex Organic Molecules and Natural Products
Organic building blocks are foundational to the synthesis of a vast array of molecules, from materials to medicines. Aldehydes, in particular, are highly versatile due to their reactivity with a wide range of nucleophiles. sigmaaldrich.com this compound is an especially useful building block because it contains two distinct functional groups: an aldehyde and a tertiary alcohol.
This bifunctionality allows for sequential or orthogonal chemical modifications. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, including:
Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard, organolithium) to extend the carbon chain.
Wittig-type reactions: To form alkenes.
Condensation reactions: Such as aldol (B89426) or Knoevenagel condensations to build molecular complexity.
Reductive amination: To introduce nitrogen-containing functional groups.
Oxidation: To form the corresponding carboxylic acid, atrolactic acid.
Simultaneously, the tertiary hydroxyl group can be protected and deprotected, or it can be converted into other functional groups, such as ethers or esters, to further elaborate the molecular structure. This versatility makes this compound a valuable precursor for synthesizing complex polyfunctional molecules and serves as a potential starting point for the total synthesis of natural products containing the α-phenyl-α-hydroxy-aldehyde motif.
Development of Novel Catalytic Transformations Involving this compound
Research into catalytic transformations is essential for developing efficient and sustainable chemical processes. For this compound, this involves both its synthesis and its subsequent conversion into other valuable chemicals.
The synthesis of its precursor, 2-phenylpropionaldehyde, is often achieved through the rhodium-catalyzed hydroformylation of styrene (B11656). chemicalbook.com However, developing catalytic systems that can directly and asymmetrically synthesize the hydroxylated version remains a key research goal.
In terms of subsequent transformations, studies have explored the catalytic reactions of the related compound, 2-phenylpropionaldehyde. For instance, it is used as a starting material to produce 3-hydroxy-2-methyl-2-phenyl-propionaldehyde. fishersci.at Research into the hydrodeoxygenation (HDO) of aldehydes over supported palladium catalysts has provided insights into the reactivity of such structures. researchgate.net A study investigating the HDO of various aldehydes found that for 2-phenylpropionaldehyde, the reaction did not proceed to full deoxygenation; instead, the main products were dialkylethers. researchgate.net This finding highlights the specific reactivity of this substrate and points to the need for developing novel catalytic systems capable of selectively targeting the C-O or C=O bonds for hydrogenation or hydrogenolysis, which is a significant area for future research.
Emerging Spectroscopic and Analytical Methodologies for this compound Characterization
Accurate characterization of this compound is critical for confirming its structure, purity, and stereochemistry. Standard analytical techniques are employed for its purification and identification.
Chromatography: Silica gel column chromatography is an effective method for purifying the compound after synthesis. prepchem.com For analytical purposes, gas chromatography-mass spectrometry (GC-MS) would be a primary technique for assessing purity and identifying the molecule, as it is used for the standard of the related analyte, 2-phenylpropionaldehyde. sigmaaldrich.com
Optical Rotation: For chiral molecules, determining the enantiomeric purity is essential. A key analytical method involves measuring the optical rotation of a purified sample. The optical yield of (S)-(+)-2-hydroxy-2-phenylpropionaldehyde was determined by converting the product into methyl atrolactate methyl ether, a compound with a known optical rotation, allowing for accurate quantification. prepchem.com
Spectroscopy: Standard spectroscopic methods are indispensable for structural elucidation. While a full experimental dataset for this compound is not readily available in all public databases, its structure would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. The IR spectrum would show characteristic absorptions for the hydroxyl (-OH) and aldehyde (-CHO) functional groups. Mass spectrometry would confirm the molecular weight of 150.17 g/mol . nih.gov
Table 2: Key Properties and Identifiers for this compound
| Property | Value/Identifier | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₂ | nih.gov |
| Molecular Weight | 150.17 g/mol | nih.gov |
| IUPAC Name | 2-hydroxy-2-phenylpropanal | nih.gov |
| InChIKey | DJSCQCGHDWBAMG-UHFFFAOYSA-N | nih.gov |
| CAS Number | Not explicitly assigned in major databases; structure searchable. | nih.gov |
| Computed Properties | Hydrogen Bond Donor Count: 1 Hydrogen Bond Acceptor Count: 2 Rotatable Bond Count: 2 | nih.gov |
Patent Landscape and Innovation Opportunities for this compound
The patent landscape provides valuable insights into the commercial and industrial interest in a chemical compound and its derivatives. Patents are available for the chemical structure of this compound, indicating active research and development in this area. nih.gov
Innovation opportunities can often be inferred from patents filed for structurally related compounds. For example:
Photoinitiators: The structurally similar compound 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone is a well-known photoinitiator used in UV-curable coatings and inks. google.com This suggests a potential, yet unexplored, application for this compound or its derivatives in polymer and materials science.
Fragrance Industry: While structurally different, other hydroxy-aldehydes are patented as fragrance ingredients. google.com Given that its precursor, 2-phenylpropionaldehyde, has a hyacinth-like odor, there may be opportunities to explore the organoleptic properties of this compound and its esters or ethers for use in perfumery.
Advanced Intermediates: Patents often cover novel processes for preparing key intermediates. google.com The development of more efficient, scalable, and stereoselective synthetic routes to this compound represents a significant innovation opportunity, particularly for supplying the pharmaceutical industry.
Future innovation will likely focus on leveraging the unique bifunctional and chiral nature of this compound to create novel, high-value molecules and materials.
Q & A
Advanced Research Question
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress.
- Quality Control Protocols : Enforce strict thresholds for impurities (e.g., ≤0.5% by HPLC).
- Stability Studies : Assess degradation under varying pH/temperature using accelerated stability testing (ICH Q1A guidelines) .
How can conflicting data on the compound’s antioxidant activity in cellular models be systematically analyzed?
Advanced Research Question
- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., DPPH/ABTS vs. cellular ROS assays).
- Confounding Factor Control : Normalize for cell line variability (e.g., NRF2 expression levels) and solvent effects (DMSO vs. ethanol).
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) with enzymatic activity assays (e.g., SOD/CAT) to resolve context-dependent effects .
What computational frameworks are best suited to predict the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
